

Basic mechanism of Salcomine reversible oxygen binding

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An In-depth Technical Guide to the Reversible Oxygen Binding of **Salcomine**

Introduction

Salcomine, the cobalt(II) complex of the Schiff base ligand N,N'-bis(salicylidene)ethylenediamine (salen), represents a landmark in the field of bioinorganic chemistry and materials science. First reported to reversibly bind molecular oxygen in 1938, it was the pioneering synthetic model for the oxygen-carrying functions of metalloproteins like hemoglobin and myoglobin.^{[1][2]} The complex exhibits a distinct color change from red-brown in its deoxygenated state to dark brown or black upon oxygenation, a process that can be reversed by heating or exposure to an inert atmosphere.^{[1][2]} This reversible chemisorption has driven extensive research into its mechanism, with potential applications in oxygen storage, separation, and catalysis.^{[1][3]}

This guide provides a detailed technical overview of the fundamental mechanism governing **salcomine**'s reversible oxygen binding. It is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the coordination chemistry, structural transformations, and thermodynamics involved. The document includes structured data tables for key quantitative parameters and detailed experimental protocols for the synthesis and analysis of this remarkable oxygen carrier.

The Core Mechanism of Oxygen Binding

The ability of **salcomine**, or Co(salen), to bind oxygen is a nuanced process involving a cooperative interplay between the cobalt center, the planar salen ligand, and the surrounding environment (either the crystal lattice in the solid state or solvent molecules in solution).

Structure of Deoxygenated Co(salen)

The core of **salcomine** is a cobalt(II) ion coordinated by the tetradentate salen ligand. The ligand enforces a square planar geometry around the cobalt center.^[3] In the solid state, Co(salen) can exist in multiple crystalline forms, broadly categorized as "active" and "inactive" with respect to oxygen binding.^{[4][5]}

- **Inactive Form:** This form consists of dimeric units, $[\text{Co}(\text{salen})]_2$, where each cobalt center is five-coordinate, forming a dative bond with a phenolate oxygen atom of an adjacent molecule.^{[3][4]} This packing arrangement is sterically hindered, preventing the diffusion of O_2 into the lattice.^{[2][5]}
- **Active Form:** Active forms are characterized by a more open and porous crystal lattice, which creates channels or voids large enough for O_2 molecules to penetrate and interact with the cobalt centers.^{[2][5]} These forms are typically obtained by the removal of co-crystallized solvent molecules.^[1]

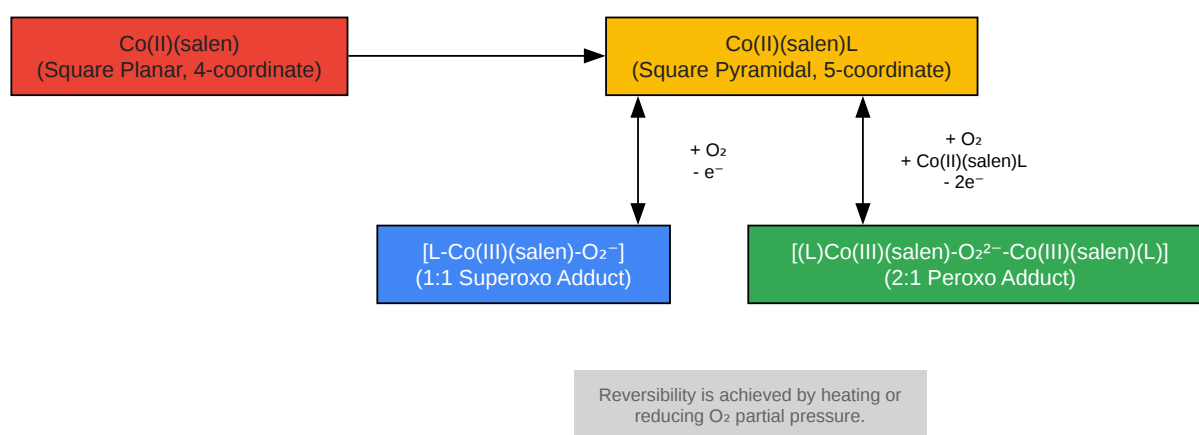
The Oxygenation Process: A Redox Reaction

The binding of dioxygen to Co(salen) is fundamentally a redox process.^{[4][6]} The Co(II) center is formally oxidized to Co(III), while the O_2 molecule is reduced. Depending on the reaction stoichiometry, two primary types of adducts are formed: a 1:1 superoxo complex or a 2:1 peroxo-bridged complex.

- **Formation of the 1:1 Superoxo Adduct:** In the presence of a coordinating axial ligand (L), such as pyridine or in a coordinating solvent like DMSO, a five-coordinate square pyramidal complex, $[\text{Co}(\text{salen})\text{L}]$, is formed.^[2] This species can then bind O_2 to form a six-coordinate, 1:1 adduct, $[\text{L-Co}(\text{salen})-\text{O}_2]$. This process involves the transfer of one electron from the cobalt center to the dioxygen molecule, resulting in a Co(III)-superoxide (O_2^-) species.^[6]
- **Formation of the 2:1 Peroxo Adduct:** Two five-coordinate $[\text{Co}(\text{salen})\text{L}]$ units can react with one molecule of O_2 to form a bridged dimeric complex, $[(\text{L})\text{Co}(\text{salen})-\text{O}_2-\text{Co}(\text{salen})(\text{L})]$. In this structure, the dioxygen molecule bridges the two cobalt centers. This is formally

described as a di-Co(III)-peroxide (O_2^{2-}) species, involving a two-electron transfer to the O_2 molecule.[4] The reaction in the solid state or in non-coordinating solvents often leads to the formation of a similar bridged dimer, $\{[\text{Co}(\text{salen})]_2\text{O}_2\}$.[3]

The reversibility of the process is critical. The $\text{Co(III)}-\text{O}_2^-$ or $\text{di-Co(III)}-\text{O}_2^{2-}$ bond is labile enough to be broken by moderate heating or a reduction in oxygen partial pressure, regenerating the Co(II) complex and releasing molecular oxygen.



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Figure 1: General mechanism for the reversible oxygen binding by Co(salen) in the presence of a coordinating axial ligand (L).

Quantitative Data on Oxygen Binding

The stoichiometry of oxygen binding is highly dependent on the physical state of the Co(salen) complex. Different crystalline phases in the solid state exhibit varying capacities for oxygen uptake.

Stoichiometry of O_2 Binding in Solid-State Phases

Recent studies have identified several distinct crystalline phases of Co(salen) , each with a characteristic $\text{O}_2:\text{Co}$ ratio upon saturation.[1][7]

| Phase Name | Precursor/Formation Method | O ₂ :Co Stoichiometry | Reference |
|-------------|--|----------------------------------|---|
| γ-Co(salen) | Desorption of CHCl ₃ from Co(salen)·CHCl ₃ | ~1:3 | [1] [7] |
| δ-Co(salen) | Desorption of CH ₂ Cl ₂ from Co(salen)·CH ₂ Cl ₂ | 1:4 | [1] [7] |
| ε-Co(salen) | Desorption of C ₆ H ₆ from Co(salen)·1.5C ₆ H ₆ | 1:5 | [1] [7] |
| ζ-Co(salen) | Desorption of pyridine (py) from [Co(salen)(py)] | 1:2 | [1] |

Thermodynamic Parameters

Thermodynamic studies, typically conducted in solution, provide insight into the energetics of the oxygenation process. The negative enthalpy (ΔH°) indicates an exothermic binding process, while the negative entropy (ΔS°) reflects the loss of translational and rotational freedom as O₂ becomes bound to the complex.

| Complex Derivative | Solvent | ΔH° (kJ mol ⁻¹) | ΔS° (J mol ⁻¹ K ⁻¹) | Reference |
|-------------------------|---------|--|---|---|
| Various Co(Schiff Base) | DMF | -37 to -50 | -117 to -157 | [8] [9] |

Note: Data represents a range for several Co(salen) analogues.

Experimental Protocols

The study of Co(salen) involves its synthesis from precursor components and subsequent measurement of its oxygen uptake capacity. The following protocols are based on established laboratory procedures.[\[2\]](#)[\[4\]](#)[\[10\]](#)

Synthesis of the SalenH₂ Ligand

This procedure involves the condensation of salicylaldehyde with ethylenediamine.

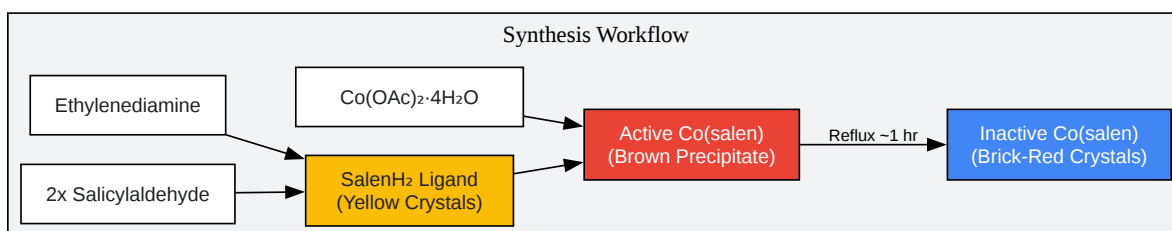
- Place 3 mL of 95% ethanol in a test tube containing a small magnetic stir bar.
- Heat the ethanol to boiling in an oil bath on a magnetic stirrer/hotplate.
- While maintaining heat and stirring, add 0.30 mL (2.8 mmol) of salicylaldehyde.
- Immediately add 0.10 mL (1.4 mmol) of ethylenediamine (98%).
- Stir the hot solution for 3-4 minutes, during which flaky yellow crystals of SalenH₂ should form.^[10]
- Cool the mixture in an ice-water bath to complete the precipitation.
- Collect the yellow crystals by filtration, wash with a small amount of ice-cold ethanol, and air-dry.

Synthesis of Inactive Co(salen)

This synthesis must be performed under an inert atmosphere to prevent premature oxidation.

- Add SalenH₂ (0.23 g, 0.86 mmol) to a round-bottom flask equipped with a stir bar and a reflux condenser under a nitrogen (N₂) or argon atmosphere.^{[10][11]}
- In a separate flask, prepare a solution of cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (0.22 g, 0.88 mmol) in 15 mL of deoxygenated water.
- Add 12 mL of deoxygenated ethanol to the SalenH₂ flask and swirl to dissolve the ligand.
- Using a syringe, add the cobalt acetate solution to the ethanolic SalenH₂ solution. A brown, gelatinous precipitate of the "active" complex should form immediately.^[10]
- Heat the reaction mixture to reflux on a sand bath for approximately 1 hour. During this time, the initial brown precipitate will convert to the brick-red "inactive" form.^[10]
- Cool the solution to room temperature.

- Collect the red crystals by filtration in air, wash three times with 1 mL of ice-cold ethanol, and dry in a desiccator.



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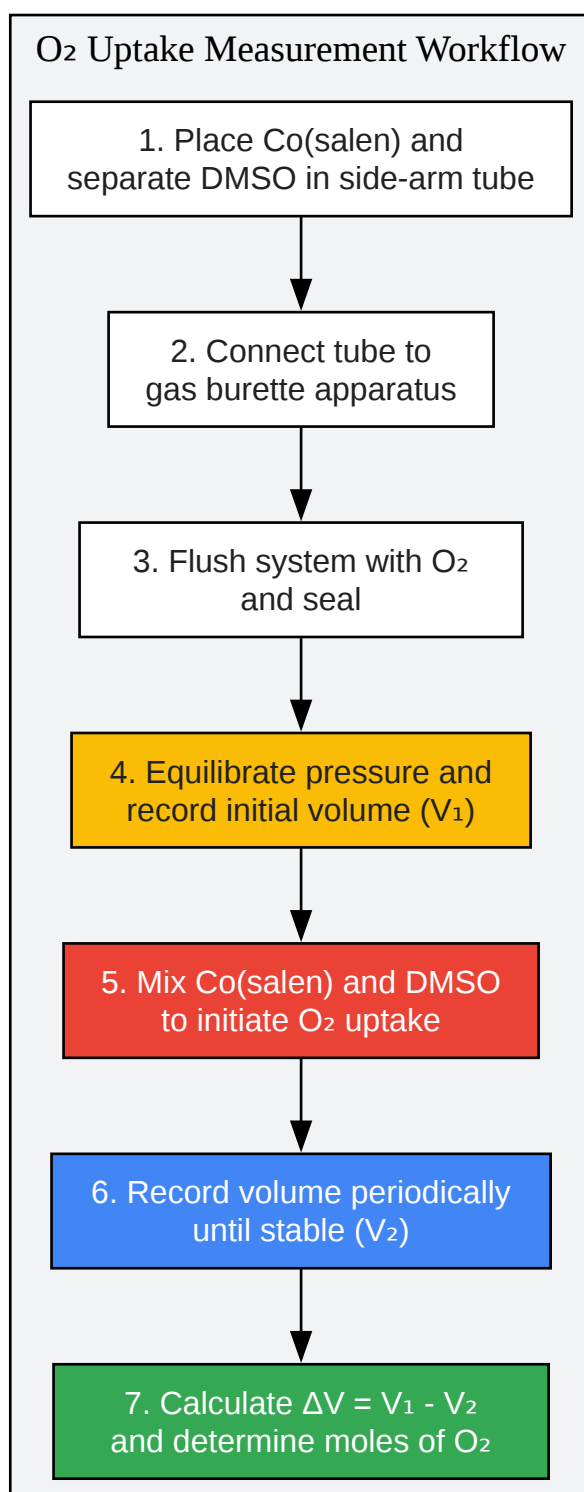
Figure 2: Workflow for the synthesis of the SalenH₂ ligand and its subsequent conversion to inactive Co(salen).

Measurement of O₂ Absorption in Solution

This gasometric method quantifies the volume of oxygen consumed by a solution of Co(salen).

- **Apparatus Setup:** Assemble an apparatus consisting of a side-arm test tube connected via flexible tubing to a gas burette (a graduated tube inverted in a water reservoir). This setup measures gas volume changes at constant pressure.^[10]
- **Sample Preparation:** Accurately weigh a finely ground sample of inactive Co(salen) (0.05-0.1 g) and place it in the side-arm test tube.^[10]
- Place approximately 5 mL of dimethyl sulfoxide (DMSO) into a smaller, separate test tube that fits inside the side-arm tube. Carefully lower the DMSO tube into the side-arm tube without spilling.
- **Oxygenation:** Flush the entire side-arm tube with pure O₂ gas and seal it with a tightly fitting stopper.
- **Equilibration:** Adjust the water level in the gas burette to be equal to the reservoir level to ensure the internal pressure is atmospheric. Record the initial volume reading on the burette.

- Initiate Reaction: Carefully tilt the side-arm tube to allow the DMSO to spill and dissolve the Co(salen) sample. The solution will darken as it absorbs oxygen.
- Data Collection: As O₂ is absorbed, the water level in the burette will rise. Record the volume reading every two minutes for 20-30 minutes, or until the volume change ceases.[\[10\]](#)
- Calculation: Use the total volume of O₂ consumed and the ideal gas law to calculate the moles of O₂. Compare this to the moles of Co(salen) used to determine the binding stoichiometry (Co:O₂ ratio) under these conditions.[\[4\]](#)



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Figure 3: Experimental workflow for the gasometric measurement of oxygen uptake by Co(salen) in DMSO solution.

Conclusion

The reversible binding of molecular oxygen by **salcomine** is a classic yet continually relevant example of coordination chemistry mimicking biological function. The core mechanism hinges on a reversible redox event at the cobalt center, modulated by the solid-state crystal packing or the presence of coordinating solvents. The ability to form both 1:1 superoxo and 2:1 peroxo adducts demonstrates the electronic flexibility of the Co(salen) scaffold. For researchers in materials science and drug development, understanding this mechanism provides a foundational model for designing novel oxygen carriers, sensors, and oxidation catalysts. The detailed protocols and quantitative data presented herein serve as a practical guide for the further exploration and application of this versatile coordination complex.

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